molecular formula C13H7Cl3N2S B11953152 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- CAS No. 89983-58-4

2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl-

Cat. No.: B11953152
CAS No.: 89983-58-4
M. Wt: 329.6 g/mol
InChI Key: ALYGEKSQPIKGNL-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of three chlorine atoms and a phenyl group attached to the benzothiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with sulfur and a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired benzothiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazine ring .

Scientific Research Applications

2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- is unique due to the presence of three chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity.

Properties

CAS No.

89983-58-4

Molecular Formula

C13H7Cl3N2S

Molecular Weight

329.6 g/mol

IUPAC Name

5,6,7-trichloro-3-phenyl-2H-1,2,4-benzothiadiazine

InChI

InChI=1S/C13H7Cl3N2S/c14-8-6-9-12(11(16)10(8)15)17-13(18-19-9)7-4-2-1-3-5-7/h1-6H,(H,17,18)

InChI Key

ALYGEKSQPIKGNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3SN2)Cl)Cl)Cl

Origin of Product

United States

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